molecular formula C17H22N2O B11190857 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one

3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one

Cat. No.: B11190857
M. Wt: 270.37 g/mol
InChI Key: DSZOJMCGGWZUSV-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . For this specific compound, the reaction conditions may include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one
  • This compound
  • This compound .

Uniqueness

What sets this compound apart is its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

3,3-dimethyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one

InChI

InChI=1S/C17H22N2O/c1-17(2,3)10-16(20)19-9-8-15-13(11-19)12-6-4-5-7-14(12)18-15/h4-7,18H,8-11H2,1-3H3

InChI Key

DSZOJMCGGWZUSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2

Origin of Product

United States

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